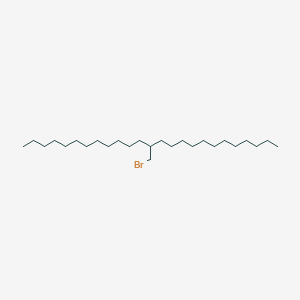
1-Bromo-2-dodecyltetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-dodecyltetradecane is an organic compound with the molecular formula C26H53Br. It is a brominated alkane, characterized by a long carbon chain with a bromine atom attached to the second carbon. This compound is used in various chemical applications, particularly in the synthesis of complex organic molecules and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-dodecyltetradecane can be synthesized through the bromination of 2-dodecyltetradecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to facilitate the formation of the brominated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-dodecyltetradecane under optimized conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-dodecyltetradecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Coupling Reactions: Catalyzed by palladium complexes in the presence of bases like potassium carbonate (K2CO3) and boronic acids.
Major Products Formed
Substitution Reactions: Alcohols, nitriles, and amines.
Elimination Reactions: Alkenes.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-dodecyltetradecane is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid interactions due to its long hydrophobic chain.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Applied in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-dodecyltetradecane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to create complex molecules and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromotetradecane: Similar in structure but with a shorter carbon chain (C14H29Br).
1-Bromohexadecane: Another brominated alkane with a slightly longer carbon chain (C16H33Br).
Uniqueness
1-Bromo-2-dodecyltetradecane is unique due to its specific carbon chain length and the position of the bromine atom. This specific structure imparts distinct physical and chemical properties, making it suitable for specialized applications in polymer synthesis and material science.
Eigenschaften
Molekularformel |
C26H53Br |
|---|---|
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
13-(bromomethyl)pentacosane |
InChI |
InChI=1S/C26H53Br/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3 |
InChI-Schlüssel |
YRISMSKJSHNCPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)

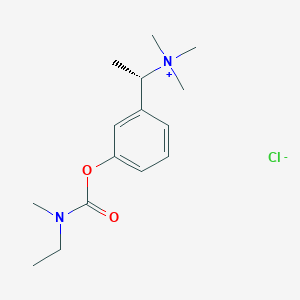
![(R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine](/img/structure/B13865214.png)
![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)
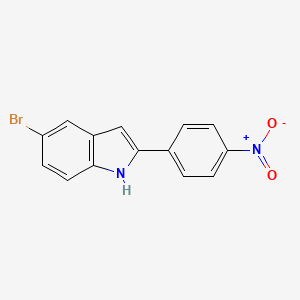
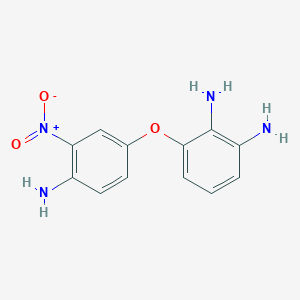
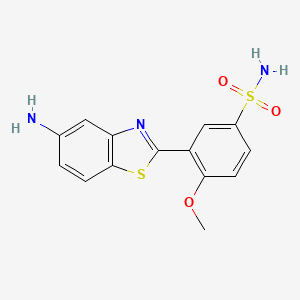
![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
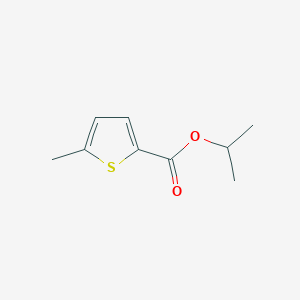


![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
